11-Bromoundecanamide

Description

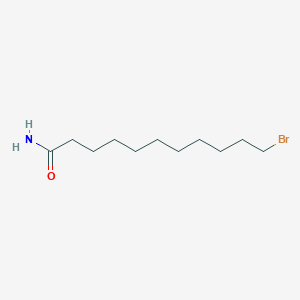

11-Bromoundecanamide (CAS 5875-26-3) is a brominated long-chain alkylamide with the molecular formula C₁₁H₂₂BrNO. It is structurally characterized by an 11-carbon aliphatic chain terminating in a bromine atom and an amide group. This compound serves as a versatile intermediate in organic synthesis, particularly in surface modification and polymer chemistry. For example, it has been employed in the functionalization of epoxy-containing hydrogels, where its bromine moiety participates in ring-opening reactions to enhance surface mechanical properties . Its synthesis typically involves amidation of 11-bromoundecanoic acid or direct substitution reactions, as evidenced by its commercial availability in specialized chemical catalogs .

Properties

IUPAC Name |

11-bromoundecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrNO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUWVMSJSKNFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323166 | |

| Record name | 11-Bromoundecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5875-26-3 | |

| Record name | 11-Bromoundecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Bromoundecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Bromoundecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5875-26-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Bromoundecanamide can be synthesized through the bromination of undecanoic acid, followed by the conversion of the resulting 11-bromoundecanoic acid to this compound. The bromination process typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 11-Bromoundecanamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The amide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

Reduction: Formation of 11-bromoundecanamine.

Hydrolysis: Formation of 11-bromoundecanoic acid.

Scientific Research Applications

11-Bromoundecanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological receptors and enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-bromoundecanamide involves its interaction with specific molecular targets, such as the GABA-A receptor. This receptor is a pivotal regulator of various physiological processes, including anxiety, sleep, and muscle relaxation. By binding to the GABA-A receptor, this compound can modulate its activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Alkyl-Substituted 11-Bromoundecanamide Derivatives

Substitution at the amide nitrogen significantly alters reactivity and applications:

- N-Methyl-N-butyl-11-bromoundecanamide (CAS 155142-81-7, C₁₆H₃₂BrNO): The bulky alkyl groups increase hydrophobicity, making it suitable for lipid membrane studies or as a phase-transfer catalyst. Its molecular weight (334.34 g/mol) and extended carbon chain enhance thermal stability compared to the parent compound .

- N-Benzyl-11-bromoundecanamide (CAS 71322-53-7, C₁₈H₂₈BrNO): The benzyl group introduces aromaticity, enabling π-π interactions in supramolecular chemistry. This derivative is used in drug delivery systems due to its balanced amphiphilicity .

Comparison with 11-Bromoundecanoic Acid (Carboxylic Acid Analogue)

11-Bromoundecanoic acid (CAS 2834-05-1, C₁₁H₂₁BrO₂) lacks the amide group, replacing it with a carboxylic acid. Key differences include:

- Reactivity : The carboxylic acid undergoes esterification or metal coordination, whereas the amide participates in nucleophilic substitutions (e.g., with amines or epoxy groups) .

- Solubility : The acid exhibits higher aqueous solubility (Log S = -3.7) compared to the amide (Log S = -5.2), which is more lipid-soluble .

Comparison with 11-Bromoundecanol (Alcohol Analogue)

11-Bromoundecanol (CAS 1611-56-9, C₁₁H₂₃BrO) features a hydroxyl group instead of an amide. Notable contrasts:

- Synthetic Utility : The alcohol is a precursor for ethers or esters, while the amide is used in peptide-like couplings or surface functionalization .

- Boiling Point: 11-Bromoundecanol has a lower boiling point (≈280°C) compared to the amide (>300°C), reflecting weaker intermolecular hydrogen bonding .

Thioacetate Derivatives

S-(11-Bromoundecyl) thioacetate (C₁₃H₂₅BrO₂S) introduces a sulfur atom, enabling thiol-ene "click" chemistry. Unlike the amide, this compound is liquid at room temperature and is used in polymer crosslinking and nanomaterials synthesis .

Data Tables

Biological Activity

11-Bromoundecanamide is a compound of significant interest in the field of medicinal chemistry due to its interactions with biological systems, particularly its modulation of the GABA-A receptor. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical pathways, and potential applications in research and medicine.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 250.21 g/mol. The compound features a bromine atom attached to an undecanoic acid backbone, with an amide functional group that enhances its reactivity and biological interactions.

Target Interaction:

this compound primarily interacts with the GABA-A receptor , a critical component in the regulation of neuronal excitability, anxiety, and muscle relaxation. This receptor is a major inhibitory neurotransmitter in the central nervous system.

Mode of Action:

As a ligand, this compound binds to the GABA-A receptor, which may alter its conformation and modulate its function. This interaction can lead to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Biochemical Pathways:

The compound predominantly influences the GABAergic pathway , which is vital for maintaining inhibitory control within the brain. By modulating this pathway, this compound can affect various physiological processes such as anxiety levels, sleep patterns, and muscle tone.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound. Here are some notable findings:

- Anxiolytic Effects: In animal models, compounds that interact with GABA-A receptors have been shown to reduce anxiety-like behaviors. This compound's ability to modulate these receptors suggests it may possess similar anxiolytic properties.

- Sleep Modulation: Given its interaction with GABA-A receptors, there is potential for this compound to influence sleep regulation. Research indicates that enhancing GABAergic signaling can promote sleep onset and maintenance.

- Muscle Relaxation: The compound's action on GABA-A receptors may also contribute to muscle relaxation effects, which could be beneficial in treating conditions associated with muscle spasticity.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other brominated compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Bromobutyric acid | Short-chain acid | Anxiolytic effects via GABA modulation |

| 3-Bromopropionyl chloride | Reactive acyl halide | Limited biological activity |

| 8-Bromooctanoic acid | Medium-chain acid | Moderate GABA interaction |

| 2-Bromopropionamide | Short-chain amide | Minimal interaction |

| 6-Bromohexanoic acid | Medium-chain acid | Weak GABAergic effects |

| This compound | Long-chain amide | Strong GABA modulation |

The longer carbon chain and presence of both bromine and amide groups in this compound allow for a broader range of chemical reactions and interactions with various biological targets compared to shorter-chain analogs.

Case Studies and Applications

Research involving this compound has been conducted in various fields:

- Pharmacological Studies: Investigations into its pharmacodynamics reveal potential applications in developing anxiolytic medications.

- Tissue Engineering: Preliminary studies suggest that this compound may play a role in drug delivery systems due to its chemical properties .

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules, demonstrating versatility in chemical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.